1-Boc-6-oxa-1,9-diazaspiro[3.6]decane
Overview
Description
1-Boc-6-oxa-1,9-diazaspiro[3.6]decane is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is also known as tert-butyl 6-oxa-1,9-diazaspiro[3.6]decane-1-carboxylate . This compound is characterized by its spirocyclic structure, which includes an oxygen atom and two nitrogen atoms within the ring system .
Preparation Methods
The synthesis of 1-Boc-6-oxa-1,9-diazaspiro[3.6]decane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization and protection of the amine group with a tert-butoxycarbonyl (Boc) group . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Chemical Reactions Analysis
1-Boc-6-oxa-1,9-diazaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Boc-6-oxa-1,9-diazaspiro[3.6]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-6-oxa-1,9-diazaspiro[3.6]decane involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity . The Boc-protected amine group can be deprotected under acidic conditions, revealing the active amine that can participate in further biochemical interactions .
Comparison with Similar Compounds
1-Boc-6-oxa-1,9-diazaspiro[3.6]decane can be compared with other spirocyclic compounds, such as:
1-Boc-6-oxa-1,9-diazaspiro[4.6]decane: This compound has a similar structure but with a different ring size, which can affect its chemical properties and reactivity.
1-Boc-6-oxa-1,9-diazaspiro[3.5]decane: Another similar compound with a different ring size, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific ring size and the presence of both oxygen and nitrogen atoms within the ring system, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 9-oxa-1,6-diazaspiro[3.6]decane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(14)8-13-5-7-16-9-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHYNDMBKUVGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CNCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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